Bicyclo[3.2.0]hept-2-en-6-one
Overview
Description
Bicyclo[3.2.0]hept-2-en-6-one is an organic compound with the molecular formula C7H8O. It is a bicyclic ketone characterized by a fused ring system consisting of a cyclopentene ring and a cyclopropane ring. This compound is notable for its strained ring system, which imparts unique reactivity and properties. It is widely used in organic synthesis and has applications in various fields of scientific research.
Mechanism of Action
Target of Action
Bicyclo[3.2.0]hept-2-en-6-one is a chemical compound that primarily targets enzymes involved in the Baeyer-Villiger oxidation . These enzymes, such as monooxygenases and hydrolases, are crucial for various biochemical reactions .
Mode of Action
The compound interacts with its targets by serving as a substrate for the Baeyer-Villiger oxidation . This oxidation process involves the insertion of an oxygen atom into a carbon-carbon bond, leading to the formation of an ester or a lactone .
Biochemical Pathways
The Baeyer-Villiger oxidation of this compound is a key step in the synthesis of a series of chalcone derivatives . Chalcones are aromatic ketones that form the central core for a variety of important biological compounds .
Pharmacokinetics
The ADME properties of Bicyclo[32Its liquid form and clear colorless to yellow appearance suggest it may have good solubility
Result of Action
The result of this compound’s action is the production of chalcone derivatives . These derivatives have various applications in medicinal chemistry due to their biological activities .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, it has been used to analyze extremophile enzymes in microorganisms isolated from a deep-water petroleum reservoir and at high temperatures . This suggests that the compound’s action, efficacy, and stability may vary depending on the environmental conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Bicyclo[3.2.0]hept-2-en-6-one can be synthesized through several methods. One common approach involves the reduction of this compound precursors using selective reducing agents. For example, the reduction of ketone precursors with L-Selectride followed by acetylation yields the desired compound . Another method involves the enzymatic resolution of racemic bicyclo[3.2.0]hept-2-en-6-yl acetate using lipases from microorganisms such as Pseudomonas fluorescens .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemoenzymatic processes. These processes utilize enzymatic resolution techniques to obtain high enantiomeric excess of the desired compound. The use of lipases and other biocatalysts ensures efficient and selective production .
Chemical Reactions Analysis
Types of Reactions: Bicyclo[3.2.0]hept-2-en-6-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. One notable reaction is the Baeyer-Villiger oxidation, which converts the ketone to a lactone using peracids . This reaction is highly enantioselective and is widely studied for its applications in asymmetric synthesis.
Common Reagents and Conditions:
Oxidation: Baeyer-Villiger oxidation using peracids such as m-chloroperbenzoic acid.
Reduction: Reduction using selective reducing agents like L-Selectride.
Substitution: Electrophilic bromination using bromine in solvents capable of addition across the activated carbonyl group.
Major Products:
Oxidation: Formation of lactones.
Reduction: Formation of alcohols.
Substitution: Formation of brominated derivatives.
Scientific Research Applications
Bicyclo[3.2.0]hept-2-en-6-one has diverse applications in scientific research:
Comparison with Similar Compounds
- Bicyclo[2.2.1]heptan-2-one
- Bicyclo[3.2.1]octan-2-one
- Bicyclo[3.2.0]hept-3-en-6-one
Properties
IUPAC Name |
bicyclo[3.2.0]hept-2-en-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O/c8-7-4-5-2-1-3-6(5)7/h1-2,5-6H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNLLHUHPGPKRBM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC2C1C(=O)C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10304884 | |
Record name | Bicyclo[3.2.0]hept-2-en-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10304884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13173-09-6, 71155-05-0 | |
Record name | 13173-09-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167981 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Bicyclo[3.2.0]hept-2-en-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10304884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (+)-(1R,5S)-cis-Bicyclo[3.2.0]hept-2-en-6-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (�±)-cis-Bicyclo[3.2.0]hept-2-en-6-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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